molecular formula C8H13N3O B2363965 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane CAS No. 1245782-78-8

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane

Cat. No. B2363965
M. Wt: 167.212
InChI Key: KPGFNYVNCFJKNX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.

Mechanism Of Action

The exact mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane in lab experiments is its potential to exhibit multiple effects. It can be used to study the effects of anti-inflammatory, anti-tumor, and neuroprotective agents. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the study of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential use in the treatment of various diseases. Furthermore, the potential use of this compound as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives should be explored. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.

Synthesis Methods

There are several methods available for the synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One of the most commonly used methods involves the reaction of 1-propylpyrazole-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the reaction of 1-propylpyrazole-4-carbaldehyde with different reagents such as hydroxylamine-O-sulfonic acid and hydroxylamine-O-sulfonic acid sodium salt.

Scientific Research Applications

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, it has been studied for its potential use as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives.

properties

IUPAC Name

(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFNYVNCFJKNX-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C=N1)/C(=N\O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane

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